Ochratoxin C-[d5] Ochratoxin C-[d5]
Brand Name: Vulcanchem
CAS No.: 1356840-94-2
VCID: VC0117676
InChI: InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17-/m0/s1
SMILES: CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl
Molecular Formula: C22H22ClNO6
Molecular Weight: 436.9

Ochratoxin C-[d5]

CAS No.: 1356840-94-2

Cat. No.: VC0117676

Molecular Formula: C22H22ClNO6

Molecular Weight: 436.9

* For research use only. Not for human or veterinary use.

Ochratoxin C-[d5] - 1356840-94-2

Specification

CAS No. 1356840-94-2
Molecular Formula C22H22ClNO6
Molecular Weight 436.9
IUPAC Name ethyl (2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26)/t12-,17-/m0/s1
Standard InChI Key BPZZWRPHVVDAPT-ACKYJMHYSA-N
SMILES CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl

Introduction

Deuterium Labeling in Mycotoxin Research

Deuterium labeling represents a critical technique in analytical chemistry where hydrogen atoms in a molecule are replaced with deuterium (²H or D), a stable isotope of hydrogen. In the context of ochratoxins, the designation "d5" indicates that five hydrogen atoms have been substituted with deuterium atoms. This isotopic substitution creates a compound with nearly identical chemical properties to the non-deuterated version but with a distinct mass, allowing for its use as an internal standard in analytical procedures.

Purpose and Applications of Deuterated Standards

Deuterated standards serve several crucial functions in analytical chemistry:

  • They act as internal standards in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) methods

  • They compensate for matrix effects and variations in extraction efficiency

  • They improve the accuracy and precision of analytical measurements

  • They facilitate method validation and quality control procedures

The mass shift created by deuterium labeling (typically +1 amu per deuterium atom) creates a compound that can be distinguished from the native analyte by mass spectrometry while demonstrating virtually identical chromatographic behavior .

Characterized Deuterated Ochratoxins

Ochratoxin A-d5

Table 1: Physical and Chemical Properties of Ochratoxin A-d5

PropertyValue
CAS Number666236-28-8
Molecular FormulaC₂₀H₁₃D₅ClNO₆
Molecular Weight408.84 g/mol
Exact Mass408.11400
LogP2.96360
PSA112.93000
Flash Point2°C
Storage Condition-20°C

Ochratoxin A-d5 is specifically labeled with five deuterium atoms on the phenylalanine portion of the molecule, as indicated by the alternative name "Ochratoxin A-(phenyl-d₅)" . The compound contains the characteristic chlorine atom of Ochratoxin A and maintains the same basic structure, with the only difference being the isotopic substitution on the phenyl ring .

The commercial availability of Ochratoxin A-d5 as an analytical standard (typically in acetonitrile solution at a concentration of 10 μg/mL) facilitates its use in analytical laboratories for the quantitative determination of Ochratoxin A in various matrices .

Theoretical Characterization of Ochratoxin C-[d5]

Understanding Ochratoxin C

To properly contextualize Ochratoxin C-[d5], it is first necessary to understand Ochratoxin C itself. Ochratoxin C is an ethyl ester derivative of Ochratoxin A, formed by esterification of the carboxylic acid group in the phenylalanine moiety of OTA. While less prevalent in the scientific literature than OTA and OTB, Ochratoxin C has been identified as a metabolite and degradation product in certain contexts.

Based on the structural relationship between Ochratoxins A and C, we can make informed inferences about the probable characteristics of Ochratoxin C-[d5].

Predicted Properties of Ochratoxin C-[d5]

If following the same deuteration pattern as Ochratoxin A-d5, Ochratoxin C-[d5] would likely feature five deuterium atoms substituted on the phenyl ring of the phenylalanine portion of the molecule. This would yield a compound with the following predicted properties:

Table 3: Predicted Properties of Ochratoxin C-[d5]

PropertyPredicted Value
Molecular FormulaC₂₂H₁₇D₅ClNO₆
Theoretical Mass~436.84 g/mol
StructureEthyl ester of Ochratoxin A with five deuterium atoms on the phenyl ring
FunctionPotential internal standard for Ochratoxin C analysis

It is important to emphasize that these properties represent theoretical predictions based on the known relationship between Ochratoxin A and Ochratoxin C, combined with the established pattern of deuteration observed in Ochratoxin A-d5.

Analytical Applications of Deuterated Ochratoxins

Deuterated ochratoxins serve critical functions in analytical methodologies designed to detect and quantify mycotoxins in various matrices. The search results highlight several important applications:

Internal Standards in LC-MS/MS Methods

Deuterated ochratoxins, particularly Ochratoxin A-d5, are employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for mycotoxin analysis. This approach allows for accurate quantification by compensating for matrix effects and variations in extraction efficiency .

In one documented methodology, Ochratoxin A-d5 was utilized alongside AFB₁-D₃ (deuterated aflatoxin B₁) to quantify six aflatoxins and two ochratoxins in various milk samples. The use of stable isotope dilution methodology enhances the reliability of quantification, particularly at lower concentrations of the target analytes .

QuEChERS Method Application

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for mycotoxin analysis in food products, incorporating Ochratoxin A-d5 as an internal standard. In one validated protocol, approximately 150 μL of OTA-d5 with a concentration of 100 μg/L was added to samples during the extraction process .

This method has been successfully validated for the detection of various mycotoxins, including ochratoxin A, zearalenone, aflatoxins, deoxynivalenol, fumonisins, T2, and HT2 in matrices such as maize and black pepper .

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